molecular formula C6H2BrClINO2 B12872249 3-Bromo-6-chloro-2-iodonitrobenzene

3-Bromo-6-chloro-2-iodonitrobenzene

Cat. No.: B12872249
M. Wt: 362.35 g/mol
InChI Key: CVNZAPGWSWVTBY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-iodonitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2 It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, iodine, and nitro groups on the benzene ring

Preparation Methods

The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene typically involves a multistep process starting from benzene. The general synthetic route includes:

    Nitration: The introduction of the nitro group is usually the first step. Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Halogenation: Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms. Each halogenation step requires specific conditions and reagents

The order of these steps is crucial to ensure the correct positioning of the substituents on the benzene ring .

Chemical Reactions Analysis

3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-6-chloro-2-iodonitrobenzene include other polysubstituted benzenes with different halogen and nitro group arrangements. Examples include:

  • 3-Bromo-2-chloro-6-iodonitrobenzene
  • 3-Bromo-2-fluoro-6-iodonitrobenzene
  • 4-Bromo-2-nitrotoluene

These compounds share similar reactivity patterns but differ in their specific substitution patterns, which can lead to differences in their chemical behavior and applications .

Properties

Molecular Formula

C6H2BrClINO2

Molecular Weight

362.35 g/mol

IUPAC Name

1-bromo-4-chloro-2-iodo-3-nitrobenzene

InChI

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H

InChI Key

CVNZAPGWSWVTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br

Origin of Product

United States

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